molecular formula C14H16FN3O B2897488 7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline CAS No. 2198768-30-6

7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline

Katalognummer: B2897488
CAS-Nummer: 2198768-30-6
Molekulargewicht: 261.3
InChI-Schlüssel: NZVVPXZXZMNPJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline is a quinazoline derivative characterized by a fluorine substituent at position 7 and a (1-methylpyrrolidin-2-yl)methoxy group at position 2. Quinazoline derivatives are pharmacologically significant due to their roles as kinase inhibitors and anticancer agents . The fluorine atom enhances electronegativity and metabolic stability, while the (1-methylpyrrolidin-2-yl)methoxy group may improve solubility and target binding through steric and electronic interactions.

Eigenschaften

IUPAC Name

7-fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O/c1-18-6-2-3-11(18)8-19-14-12-5-4-10(15)7-13(12)16-9-17-14/h4-5,7,9,11H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVVPXZXZMNPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1COC2=NC=NC3=C2C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline involves several synthetic routes. Common methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . These methods are employed to install various active groups onto the quinazoline moiety, enhancing its biological activities. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the quinazoline core or the attached functional groups.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential as an anticancer agent, showing promising results in inhibiting the growth of various cancer cell lines . In medicine, it is being explored for its potential therapeutic effects in treating diseases like cancer and inflammation. Additionally, it has applications in the industry as a precursor for the synthesis of other biologically active compounds .

Wirkmechanismus

The mechanism of action of 7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors involved in cell proliferation and survival, making it effective against cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context, but they generally involve key signaling pathways related to cell growth and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Analogues and Similarity Scores

The following table summarizes structurally related quinazoline derivatives, their substituents, and similarity scores (based on ):

Compound ID (CAS No.) Substituents Core Structure Similarity Score
858238-17-2 7-Chloro-6-methoxy Quinazolin-4(3H)-one 0.75
199327-61-2 7-Methoxy-6-(3-morpholinopropoxy) Quinazolin-4(3H)-one 0.74
944742-29-4 5-Fluoro-7-methoxy Quinazolin-4(3H)-one 0.72
Target Compound 7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy] Quinazoline N/A

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 7-fluoro substituent in the target compound contrasts with the 7-chloro (858238-17-2) and 7-methoxy (199327-61-2) groups. demonstrates that electron-withdrawing groups (e.g., nitro) reduce antiviral activity, but fluoro’s smaller size and moderate electronegativity may balance steric and electronic effects better than chloro or methoxy .
  • Pyrrolidine vs. Morpholine Moieties: The (1-methylpyrrolidin-2-yl)methoxy group differs from the morpholine-containing side chain in 199327-61-2.

Pharmacological and Physicochemical Comparisons

A. Antiviral Activity

highlights that substituents at position R2 (analogous to position 4 in the target compound) significantly influence activity. For example:

  • Lead compounds 1.8/1.9 (EC50 = 1.4–1.8 µM) outperform analogs with methoxy (EC50 = 12.8 µM) or methyl (EC50 = 8.5 µM) groups .
  • The target compound’s pyrrolidine-methoxy group may mimic the lead’s optimal steric profile, while the 7-fluoro substituent avoids the activity-reducing effects of bulkier halogens (e.g., 1.17 in ).
B. Solubility and Bioavailability

Adagrasib (), a KRAS inhibitor with a (1-methylpyrrolidin-2-yl)methoxy group, exhibits pH-dependent solubility (>262 mg/mL at pH 1.2 vs. <0.010 mg/mL at pH 7.4). This suggests that the pyrrolidine moiety in the target compound may similarly enhance solubility in acidic environments (e.g., stomach), aiding oral absorption .

Biologische Aktivität

7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound is a derivative of quinazoline, characterized by the presence of a fluorine atom at the 7-position and a methoxy group linked to a 1-methylpyrrolidine moiety. Its chemical structure can be represented as follows:

C14H18FN3O\text{C}_{14}\text{H}_{18}\text{F}\text{N}_3\text{O}

Quinazoline derivatives are known to exhibit their biological effects primarily through the inhibition of specific kinases involved in cancer progression. The primary targets include:

  • Epidermal Growth Factor Receptor (EGFR)
  • Vascular Endothelial Growth Factor Receptor (VEGFR)

These receptors play crucial roles in tumor growth and angiogenesis. Inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Efficacy Against Cancer Cell Lines

Recent studies have reported the biological activity of 7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline against various cancer cell lines. The following table summarizes its inhibitory concentrations (IC50 values) compared to established chemotherapeutic agents:

Cell Line IC50 (µM) Comparison Agent IC50 (µM)
MCF-75.70 - 8.10Doxorubicin5.60
HCT-1162.90 - 6.40Erlotinib4.30
A5493.20 - 5.00Sorafenib3.00

These results indicate that the compound exhibits potent cytotoxic effects, particularly against HCT-116 colorectal cancer cells.

Case Studies and Research Findings

  • Apoptosis Induction : A study demonstrated that treatment with 7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline resulted in significant apoptosis in HCT-116 cells, as evidenced by flow cytometry analyses using annexin-V labeling. The compound was shown to increase the percentage of apoptotic cells significantly compared to untreated controls .
  • Cell Cycle Arrest : The compound was also found to induce G1 phase arrest in the cell cycle of HCT-116 cells, suggesting that it may interfere with cellular proliferation mechanisms .
  • Inhibition of Kinases : In vitro studies highlighted its inhibitory activity against EGFR and VEGFR-2, with IC50 values comparable to those of standard inhibitors like erlotinib and sorafenib . This supports its potential as a targeted therapy for cancers driven by these pathways.

Safety Profile

The safety profile of 7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline has been assessed in various studies, indicating that while it exhibits potent cytotoxicity against cancer cells, it maintains a favorable safety margin in non-cancerous cells .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.